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Compound of Interest

Compound Name: Disodium mesoxalate

Cat. No.: B1617692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Disodium mesoxalate
and its structural analog, oxalate, with key enzymes involved in central carbon metabolism.

Due to the limited direct experimental data on Disodium mesoxalate, this document leverages

available research on the inhibitory effects of oxalate to provide insights into potential

interactions. The information is intended to guide researchers in designing and interpreting

experiments related to drug development and metabolic studies.

Executive Summary
Disodium mesoxalate, a salt of mesoxalic acid, is a dicarboxylic acid with structural

similarities to key metabolic intermediates. Understanding its potential off-target effects on

related enzymes is crucial for preclinical drug development. This guide focuses on its potential

cross-reactivity with three pivotal enzymes: Lactate Dehydrogenase (LDH), Malate

Dehydrogenase (MDH), and the Pyruvate Dehydrogenase Complex (PDC). While direct kinetic

data for Disodium mesoxalate is scarce, extensive research on the inhibitory properties of the

structurally similar compound, oxalate, provides a valuable framework for predicting potential

interactions.

The available data indicates that oxalate is a potent inhibitor of both Lactate Dehydrogenase

and Malate Dehydrogenase, exhibiting different modes of inhibition depending on the

substrate. Information regarding the direct inhibition of the Pyruvate Dehydrogenase Complex
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by oxalate or mesoxalate is not well-documented in the reviewed literature; instead, the

regulation of PDC is shown to be a more complex process.

Comparative Inhibition Data
The following tables summarize the available quantitative data on the inhibition of Lactate

Dehydrogenase and Malate Dehydrogenase by oxalate. It is important to reiterate that this data

is for oxalate and serves as a surrogate for estimating the potential effects of Disodium
mesoxalate.

Table 1: Inhibition of Lactate Dehydrogenase (LDH) by Oxalate

Enzyme
Source

Substrate Inhibitor
Inhibition
Type

Ki
(Inhibition
Constant)

Reference

Serum Lactate Oxalate Not specified

Not specified

(55-68%

inhibition at

0.2 mM)

[1][2]

Molinema

dessetae
Pyruvate Oxalate

Non-

competitive

4.7 ± 0.35

mM

Molinema

dessetae
Lactate Oxalate Competitive

2.3 ± 0.21

mM

Table 2: Inhibition of Malate Dehydrogenase (MDH) by Oxalate
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Enzyme
Source

Substrate Inhibitor
Inhibition
Type

Ki
(Inhibition
Constant)

Reference

Pig Heart

(Mitochondria

l)

Oxaloacetate Oxalate Complex 2.0 mM [3]

Pig Heart

(Cytoplasmic)
Oxaloacetate Oxalate Complex 4.5 µM [3]

Ascaris suum Malate Oxalate

Competitive

(with malate

for E-NADH

complex)

Not specified [4]

Experimental Protocols
Detailed methodologies are essential for the accurate assessment of enzyme inhibition. Below

are generalized protocols for assaying the activity of Lactate Dehydrogenase and Malate

Dehydrogenase, which can be adapted for cross-reactivity studies with Disodium mesoxalate.

Lactate Dehydrogenase (LDH) Inhibition Assay
This protocol is based on the spectrophotometric measurement of the decrease in absorbance

at 340 nm due to the oxidation of NADH to NAD+.

Materials:

Spectrophotometer capable of reading at 340 nm

Cuvettes

Pipettes

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

NADH solution: 0.25 mM in Assay Buffer (prepare fresh)
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Pyruvate solution: 10 mM sodium pyruvate in Assay Buffer

LDH enzyme solution (e.g., from porcine heart) diluted in Assay Buffer

Inhibitor stock solution (Disodium mesoxalate or oxalate) at various concentrations

Procedure:

Prepare a reaction mixture in a cuvette containing Assay Buffer, NADH solution, and the

inhibitor at the desired concentration.

Incubate the mixture for 5 minutes at a constant temperature (e.g., 25°C or 37°C) to allow for

thermal equilibration and any pre-incubation effects of the inhibitor.

Initiate the reaction by adding the pyruvate solution and mix thoroughly.

Immediately place the cuvette in the spectrophotometer and record the decrease in

absorbance at 340 nm over time (e.g., for 3-5 minutes).

The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

A control reaction without the inhibitor should be run in parallel.

To determine the type of inhibition, the assay should be performed with varying

concentrations of both the substrate (pyruvate) and the inhibitor.

Malate Dehydrogenase (MDH) Inhibition Assay
This protocol measures the oxidation of NADH to NAD+ by monitoring the decrease in

absorbance at 340 nm.

Materials:

Spectrophotometer capable of reading at 340 nm

Cuvettes

Pipettes
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Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5

NADH solution: 0.14 mM in Assay Buffer (prepare fresh)

Oxaloacetate solution: 0.25 mM in Assay Buffer (prepare fresh as it is unstable)

MDH enzyme solution (e.g., from porcine heart) diluted in Assay Buffer

Inhibitor stock solution (Disodium mesoxalate or oxalate) at various concentrations

Procedure:

In a cuvette, combine the Assay Buffer, NADH solution, and the inhibitor at the desired final

concentration.

Equilibrate the mixture at a constant temperature (e.g., 25°C) for 5 minutes.

Start the reaction by adding the freshly prepared oxaloacetate solution and mix immediately.

Monitor the decrease in absorbance at 340 nm for several minutes.

Calculate the reaction rate from the initial linear phase of the curve.

Run a control experiment without the inhibitor for comparison.

To characterize the inhibition, vary the concentrations of both oxaloacetate and the inhibitor.

Signaling Pathways and Experimental Workflow
Metabolic Pathways
The enzymes discussed are central to cellular energy metabolism. Lactate Dehydrogenase is a

key player in anaerobic glycolysis, while Malate Dehydrogenase and the Pyruvate

Dehydrogenase Complex are integral components of the citric acid cycle.

Caption: The Glycolysis Pathway, highlighting the role of Lactate Dehydrogenase.

Caption: The Citric Acid Cycle, showing the functions of PDH and MDH.
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Experimental Workflow
The general workflow for assessing the cross-reactivity of a compound with a target enzyme is

outlined below.

Caption: General workflow for an enzyme inhibition study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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